molecular formula C8H11N3 B2908866 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile CAS No. 1823441-82-2

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile

Cat. No. B2908866
CAS RN: 1823441-82-2
M. Wt: 149.197
InChI Key: WOOHILNPVYVIRK-UHFFFAOYSA-N
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Description

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile, also known as PPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has been shown to induce apoptosis by activating caspase-3 and caspase-9 and upregulating the expression of pro-apoptotic genes. 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, there are also some limitations to using 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile in lab experiments, including its limited solubility in water and some organic solvents, which may require the use of co-solvents or surfactants.

Future Directions

There are several future directions for research on 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile. One area of interest is the development of 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases. In addition, further studies are needed to elucidate the exact mechanism of action of 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile and its potential interactions with other signaling pathways.

Synthesis Methods

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile can be synthesized using a variety of methods, including the reaction of 3-aminopyrazole with propyl bromide and subsequent reaction with acetonitrile. Another method involves the reaction of 3,5-dimethylpyrazole with propyl bromide and acetonitrile. The purity of the synthesized compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. In addition, 2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-(1-propylpyrazol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-2-6-11-7-4-8(10-11)3-5-9/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOHILNPVYVIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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